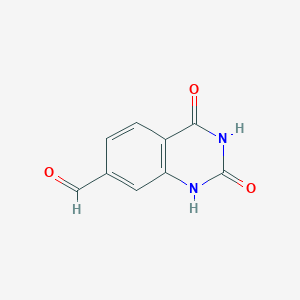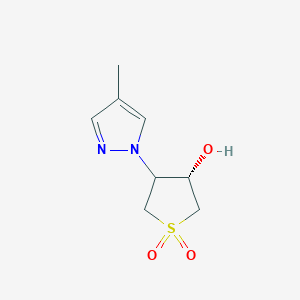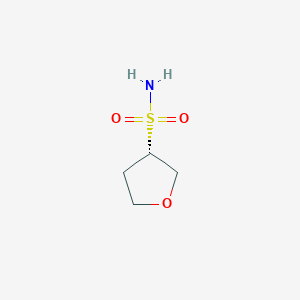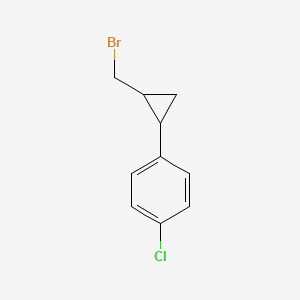
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carbaldehyde is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carbaldehyde typically involves the cyclization of anthranilic acid derivatives with formamide or its equivalents. The reaction conditions often require heating and the presence of catalysts to facilitate the formation of the quinazoline ring. For instance, the condensation of 2-aminobenzamide with formic acid under reflux conditions can yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable .
化学反応の分析
Types of Reactions: 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed:
Oxidation: 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid.
Reduction: 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-methanol.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
科学的研究の応用
作用機序
The mechanism of action of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of critical cellular pathways, which is particularly relevant in the context of cancer therapy .
類似化合物との比較
- Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid
- 3-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
Comparison: While these compounds share the quinazoline core structure, they differ in the functional groups attached to the ringFor example, the presence of a carboxylate group in methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can enhance its solubility in water, making it more suitable for certain biological applications .
特性
分子式 |
C9H6N2O3 |
|---|---|
分子量 |
190.16 g/mol |
IUPAC名 |
2,4-dioxo-1H-quinazoline-7-carbaldehyde |
InChI |
InChI=1S/C9H6N2O3/c12-4-5-1-2-6-7(3-5)10-9(14)11-8(6)13/h1-4H,(H2,10,11,13,14) |
InChIキー |
OOPRIXCTLMSWMC-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C=O)NC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13347172.png)
![Phenyl (4-(benzo[d]isoxazol-3-yl)piperidin-1-yl)carbamate](/img/structure/B13347175.png)




![5-(L-Alanyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B13347188.png)
![tert-Butyl 7-(chlorosulfonyl)-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate](/img/structure/B13347192.png)
![5-Thia-2-azaspiro[3.4]octane 5,5-dioxide](/img/structure/B13347200.png)
![5-(Trifluoromethyl)benzo[d]thiazole-2-carboxylic acid](/img/structure/B13347203.png)
![3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propanoic acid](/img/structure/B13347211.png)
